n-Butyl-2-cyanoacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8/h2-4,6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZNARROBKPUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960193 | |
| Record name | N-Butyl-2-cyanoethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39581-21-0 | |
| Record name | NSC81847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Butyl-2-cyanoethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Butyl 2 Cyanoacetamide and Its Analogues
Established Preparative Routes for n-Butyl-2-cyanoacetamide
Traditional synthetic routes to this compound primarily involve straightforward reactions such as the ammonolysis of corresponding esters or the direct reaction of cyanoacetic acid with an amine. These methods are well-documented and form the foundation of cyanoacetamide synthesis.
Ammonolysis of Cyanoacetic Esters
A primary and established method for synthesizing cyanoacetamides is the reaction of cyanoacetic acid esters with ammonia (B1221849), a process known as ammonolysis. google.com The synthesis of this compound can be achieved by reacting n-butyl cyanoacetate (B8463686) with ammonia.
In a typical procedure, n-butyl cyanoacetate is mixed with n-butanol and a basic catalyst, such as sodium methoxide (B1231860). google.com Gaseous ammonia is then introduced into the mixture. google.com The reaction is exothermic and is generally maintained at a controlled temperature, for instance, 30°C, by cooling. google.com The progress of the reaction is monitored until the starting ester is completely consumed, which can take several hours. google.com Upon completion, the product, cyanoacetamide, is isolated by filtration, washed, and dried. google.com This process can yield a high purity product with yields reported to be around 91%. google.com This method is part of a broader process that can start from crude cyanoacetic acid, which is first esterified to the butyl ester and then subjected to ammonolysis in the presence of a basic catalyst. google.com
| Reactants | Catalyst | Solvent | Temperature | Time | Yield |
| n-Butyl cyanoacetate, Gaseous ammonia | Sodium methoxide | n-Butanol | 30°C | 7 hours | 91% |
Table 1: Reaction conditions for the synthesis of cyanoacetamide via ammonolysis of n-butyl cyanoacetate. google.com
Reactions Involving Cyanoacetic Acid and Amine Derivatives
Another fundamental approach to synthesizing this compound and its analogues involves the direct condensation of cyanoacetic acid with an amine derivative. researchgate.net This method circumvents the need to first prepare the ester, offering a more direct pathway to the target amide. The reaction of arylamines with cyanoacetic acid under various conditions can produce 2-cyanoacetamide (B1669375) derivatives. researchgate.net While specific details for the direct reaction with n-butylamine to form this compound are less commonly documented in the provided sources, the general principle is a cornerstone of amide synthesis.
Advanced and Green Synthesis Approaches for this compound Derivatives
In recent years, the development of synthetic methodologies has shifted towards more efficient, environmentally friendly, and advanced protocols. These include microwave-assisted synthesis, one-pot multi-component reactions, and the use of novel catalytic systems to produce this compound derivatives.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a non-conventional heating source that significantly reduces reaction times in many organic syntheses, including those for cyanoacetamide derivatives. nih.govnih.gov This technique aligns with the principles of green chemistry by often reducing energy consumption and sometimes allowing for solvent-free reactions. nih.govnih.gov
In the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives, microwave-assisted Knoevenagel condensation has been successfully employed. nih.gov For instance, the reaction of aromatic aldehydes with 2-cyanoacetamide using a catalyst like ammonium (B1175870) acetate (B1210297) can be completed in seconds under microwave irradiation (e.g., 160 W for 40 seconds), a significant improvement over conventional heating methods. nih.gov While this example doesn't produce this compound directly, it demonstrates the applicability of microwave technology to the synthesis of its derivatives. The rapid reaction rates are attributed to the efficient heating of the polarized molecules under irradiation. jchps.com Comparing conventional heating with microwave irradiation for the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides, the yields were consistently higher with the microwave method. jchps.com
| Method | Reaction Time | Yield |
| Microwave Synthesis | Shorter | Higher |
| Conventional Synthesis | Longer | Lower |
Table 2: Comparison of microwave-assisted vs. conventional synthesis for cyanoacetamide derivatives. researchgate.netjchps.com
One-Pot Multi-Component Reaction Strategies
One-pot, multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules from three or more starting materials in a single reaction vessel. mdpi.com This approach is valued for its economic and environmental benefits, as it reduces the number of synthetic steps, purification processes, and waste generation. mdpi.com Cyanoacetic acid derivatives, including cyanoacetamides, are key starting materials for a wide array of MCRs. nih.govrug.nl
A one-pot, three-component strategy can be used to synthesize libraries of 2-aminoquinoline-3-carboxamides. nih.gov This process can start with an amine (like 2-bromobenzylamine) and methyl cyanoacetate, which first react to form the corresponding cyanoacetamide in situ. Subsequently, a 2-aminobenzaldehyde (B1207257) and a base are added to the same pot, and heating promotes a Friedländer annulation to yield the final quinoline (B57606) product with high efficiency (e.g., 90% yield). nih.gov This strategy highlights the utility of generating cyanoacetamide derivatives as intermediates in a streamlined, one-pot process to build more complex heterocyclic structures. nih.gov When less sterically bulky groups are involved, the one-pot reaction of an aldehyde, malononitrile (B47326), and an N-substituted 2-cyanoacetamide can lead to 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. researchgate.net
Catalytic Methodologies in Synthesis
Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering pathways to improved efficiency, selectivity, and sustainability. A diverse array of catalysts has been utilized for reactions involving cyanoacetamide compounds. nih.gov
In the context of Knoevenagel condensation for producing unsaturated cyanoacetamide derivatives, various catalysts have been shown to be effective, including:
Ammonium acetate (NH4OAc) nih.gov
Zinc chloride (ZnCl2) nih.gov
Clays and silica (B1680970) gel nih.gov
For the ammonolysis of n-butyl cyanoacetate, a basic catalyst such as sodium methoxide is employed to facilitate the reaction. google.comgoogle.com The amount of this catalyst is typically a small molar percentage relative to the starting ester. google.com
More advanced and green catalytic approaches are also being explored. For example, enzymatic catalysis using immobilized Candida antarctica lipase (B570770) (Novozyme 435) has been described for the direct aminolysis of esters to amides. nih.gov This biocatalytic method is efficient, selective, and environmentally friendly, avoiding the need for prior hydrolysis of the ester. nih.gov Heterogeneous catalysts are also advantageous as they can be easily separated from the reaction mixture and potentially reused, simplifying the workup process and aligning with green chemistry principles. mdpi.com
Solvent-Free Reaction Conditions
In recent years, the principles of green chemistry have driven the development of solvent-free synthetic methods to reduce environmental impact. One such approach involves the direct reaction of primary amines with ethyl cyanoacetate. Research has shown that this condensation can be effectively carried out under solvent-free conditions by using KF-alumina as a solid support, leading to the formation of N-substituted cyanoacetamides in high yields. researchgate.net This method offers a significant advantage by simplifying the work-up procedure and minimizing waste.
Microwave irradiation has also emerged as a powerful tool for conducting solvent-free organic syntheses. nih.gov This technique has been successfully applied to the Knoevenagel condensation of 2-cyanoacetamide with various aldehydes. nih.gov In a typical procedure, the reactants are mixed in a porcelain dish with a catalytic amount of ammonium acetate and irradiated with microwaves for a short period. nih.gov This method dramatically reduces reaction times and often leads to higher yields compared to conventional heating. The synthesis of α,β-unsaturated 2-cyanoacetamide derivatives has been achieved with yields as high as 98.6% in as little as 40 seconds of microwave irradiation. nih.gov
Ultrasound-assisted synthesis is another environmentally friendly technique that can be applied to the synthesis of cyanoacetamide derivatives. nih.govacs.org This method utilizes the phenomenon of acoustic cavitation to accelerate reaction rates and improve yields. It has been effectively used for N-cyanoacylation reactions, offering a faster and more efficient alternative to traditional heating methods. nih.govacs.org
Functionalization and Derivatization Strategies
The structure of this compound, featuring an active methylene (B1212753) group and an amide functionality, provides multiple sites for further chemical modification.
Alkylation and Acylation Reactions
The active methylene group in 2-cyanoacetamide and its derivatives is readily deprotonated, allowing for subsequent alkylation and acylation reactions. The carbon atom situated between the cyano and carbonyl groups is particularly acidic and can be targeted by various electrophiles. researchgate.net
While specific studies on the alkylation of this compound are not extensively detailed in the reviewed literature, the general reactivity of the active methylene group in cyanoacetamides is well-established. For instance, 2-cyanoacetamide can be readily alkylated at the C2 position. researchgate.net One documented method involves a triethylamine-catalyzed alkylation of 2-cyanoacetamide with 2-chloroacetoacetate. researchgate.net It is important to note that the salts of 2-cyano-2-hydroxyiminoacetamide can undergo alkylation or acylation without the need for isolation from the reaction mixture using conventional alkylating and acylating agents. google.com
Synthesis of N-Substituted Cyanoacetamide Derivatives
The most direct route to N-substituted cyanoacetamide derivatives, including this compound, involves the reaction of a primary amine with an alkyl cyanoacetate, such as ethyl cyanoacetate. This amidation reaction can be performed under various conditions. A common laboratory-scale method involves refluxing the substituted aniline (B41778) and ethyl cyanoacetate at high temperatures for a couple of hours, resulting in good yields of the desired N-alkylated-2-cyanoacetamide derivatives. researchgate.net
The synthesis of N-substituted cyanoacetamides can also be achieved through the direct condensation of ethyl cyanoacetate with primary amines at room temperature, using a catalytic amount of sodium ethoxide in ethanol. researchgate.net Furthermore, this reaction can be adapted to solvent-free conditions using KF-alumina, which can produce similar isolated yields of 85-90%. researchgate.net
Recent advancements have also demonstrated a metal- and base-free direct amidation of esters using water as a green solvent. nih.gov In this method, phenyl benzoate (B1203000) coupled with n-butylamine provided the corresponding amide with moderate to good yields. nih.gov This approach offers a sustainable and environmentally friendly pathway for the formation of amide bonds. nih.gov
Below is a table summarizing the synthesis of various N-substituted cyanoacetamide derivatives:
| Amine | Reaction Conditions | Product | Yield (%) | Reference |
| Substituted Anilines | Reflux, 2h | N-Aryl-2-cyanoacetamide | Good | researchgate.net |
| Primary Amines | Sodium ethoxide, ethanol, RT | N-Alkyl/Aryl-2-cyanoacetamide | - | researchgate.net |
| Primary Amines | KF-alumina, solvent-free, 1h | N-Alkyl/Aryl-2-cyanoacetamide | 85-90 | researchgate.net |
| n-Butylamine | Water, metal- and base-free | N-Butylbenzamide | 38-95 | nih.gov |
Chemical Reactivity and Mechanistic Aspects of N Butyl 2 Cyanoacetamide
Exploration of Nucleophilic Character and Active Methylene (B1212753) Reactivity
The most prominent nucleophilic feature of n-butyl-2-cyanoacetamide is the active methylene group (the α-carbon), situated between two electron-withdrawing groups: the cyano (-CN) and the amide (-CONH-) moieties. This positioning significantly increases the acidity of the α-protons, facilitating their removal by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile. tubitak.gov.trresearchgate.netresearchgate.net
The order of nucleophilicity in cyanoacetamide derivatives is generally considered to be C-2 > NH. tubitak.gov.trresearchgate.netresearchgate.net This indicates that the active methylene carbon is more likely to participate in nucleophilic attacks than the amide nitrogen under most conditions. The reactivity of this active methylene group is central to many of the condensation and substitution reactions that this compound undergoes. tubitak.gov.trresearchgate.net For instance, it can be readily alkylated at the C-2 position. researchgate.net
Investigation of Electrophilic Sites and Their Reactivity Profiles
Conversely, this compound also possesses electrophilic centers that are susceptible to nucleophilic attack. The primary electrophilic sites are the carbon atoms of the carbonyl group (C-1) and the cyano group (C-3). The general reactivity order for these electrophilic sites in cyanoacetamides is C-3 > C-1, making the nitrile carbon more electrophilic than the carbonyl carbon. tubitak.gov.trresearchgate.netresearchgate.net
This electrophilicity allows this compound to react with a variety of nucleophiles. The presence of these multiple reactive sites—both nucleophilic and electrophilic—underpins the compound's utility in the synthesis of complex molecules, particularly heterocycles. tubitak.gov.trekb.egresearchgate.net
Fundamental Reaction Pathways
The dual nucleophilic and electrophilic nature of this compound enables it to participate in a range of fundamental organic reactions.
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like this compound. wikipedia.org This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or a ketone. organic-chemistry.orgsigmaaldrich.com The initial product is a β-hydroxy intermediate, which typically undergoes subsequent dehydration to yield an α,β-unsaturated product. sigmaaldrich.comyoutube.com The reaction is often catalyzed by a weak base, such as an amine. wikipedia.org
In a typical Knoevenagel condensation involving this compound, the active methylene group adds to the carbonyl carbon of an aldehyde or ketone. researchgate.net This is followed by the elimination of a water molecule to form a new carbon-carbon double bond. wikipedia.org Microwave irradiation has been shown to be an efficient method for promoting Knoevenagel condensations, significantly reducing reaction times and often leading to high yields. unifap.br
Table 1: Examples of Knoevenagel Condensation Reactions with Cyanoacetamide Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| This compound | Aromatic Aldehyde | N-methylpiperazine, solvent-free | α,β-Unsaturated nitrile derivative |
| This compound | Aliphatic Aldehyde | Triethylamine, microwave irradiation | α,β-Unsaturated nitrile derivative |
| This compound | Ketone | Piperidine, ethanol | α,β-Unsaturated nitrile derivative |
The α,β-unsaturated products formed from Knoevenagel condensations of this compound can subsequently act as Michael acceptors. wikipedia.org Furthermore, the nucleophilic carbanion generated from this compound can serve as a Michael donor, adding to other α,β-unsaturated systems in a conjugate addition fashion. ewadirect.commasterorganicchemistry.comlibretexts.org This 1,4-addition is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.comlibretexts.org
In a Michael addition, the nucleophilic carbanion of this compound attacks the β-carbon of an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon bond. researchgate.netwikipedia.orgmasterorganicchemistry.com This reaction is fundamental to the synthesis of a wide array of organic compounds. ewadirect.com
This compound is a key precursor in the synthesis of a diverse range of heterocyclic compounds. tubitak.gov.trresearchgate.netresearchgate.nettubitak.gov.trglobethesis.comdocumentsdelivered.commdpi.com Its ability to undergo condensation, addition, and subsequent cyclization reactions makes it an invaluable synthon. tubitak.gov.trresearchgate.net The carbonyl and cyano functionalities are perfectly positioned to react with bidentate reagents, leading to the formation of various heterocyclic rings. tubitak.gov.trresearchgate.net
Heterocycles such as pyridines, pyrimidines, pyrazoles, thiazoles, and thiophenes can be synthesized using this compound as a starting material. tubitak.gov.trresearchgate.netekb.egresearchgate.netnih.gov For example, the reaction of this compound with α,β-unsaturated ketones can lead to the formation of substituted pyridones. researchgate.net Similarly, reaction with elemental sulfur and an aldehyde or ketone in the Gewald reaction yields substituted 2-aminothiophenes. researchgate.netnih.gov
Table 2: Heterocyclic Systems Synthesized from Cyanoacetamide Derivatives
| Starting Materials | Reaction Type | Resulting Heterocycle |
|---|---|---|
| This compound, Aldehyde/Ketone, Sulfur | Gewald Reaction | 2-Aminothiophene |
| This compound, Benzylidene malononitrile (B47326) | Condensation/Cyclization | Pyridine (B92270) |
| This compound, α,β-Unsaturated Ketone | Michael Addition/Cyclization | Pyridone |
| This compound, 2-chloroacetoacetate | Alkylation/Cyclization | Pyrrole |
Derivatization of this compound can be performed for both analytical and synthetic purposes. gcms.czscience.gov For analytical applications, derivatization is often employed to enhance detectability in chromatographic methods like HPLC. nih.govnih.gov For instance, a novel derivatization procedure using 2-hydroxyacetophenone (B1195853) has been developed for the determination of 2-cyanoacetamide (B1669375), resulting in a fluorescent 2-amino-4-phenylfuran-3-carboxamide derivative. nih.gov Such methods can be adapted for the quantification of this compound.
From a synthetic standpoint, the functional groups of this compound can be modified to introduce new functionalities or to prepare it for subsequent reactions. The amide nitrogen can be alkylated, and the nitrile group can be hydrolyzed to an amide or a carboxylic acid under controlled conditions. commonorganicchemistry.comlibretexts.orgchemistrysteps.comlibretexts.orgyoutube.com These derivatization reactions expand the synthetic utility of this compound. ekb.egresearchgate.net For example, nitrosation with sodium nitrite (B80452) in acetic acid can yield a hydroxyimino derivative. ekb.eg
Applications of N Butyl 2 Cyanoacetamide in Complex Organic Synthesis
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds
The presence of both nitrile and amide functionalities, combined with the acidity of the α-carbon, makes n-Butyl-2-cyanoacetamide an ideal starting material for constructing a variety of nitrogen-containing heterocycles. Through reactions with multifunctional reagents, it can be readily transformed into pyridines, pyrazoles, pyrimidines, and other important ring systems.
Pyridines and Pyridones
This compound is frequently employed in the synthesis of highly substituted 2-pyridone and pyridine (B92270) rings. A common strategy involves its condensation with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones and aldehydes.
In a typical reaction, the active methylene (B1212753) group of this compound participates in a Knoevenagel condensation, followed by an intramolecular cyclization (Michael addition) and subsequent tautomerization or oxidation to yield the aromatic pyridone ring. The specific reaction conditions, such as the base and solvent used, can influence the final product structure. For instance, the reaction of N-alkylated-2-cyanoacetamides with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) leads to the formation of 3-cyano-2-pyridone derivatives. A variation of the Guareschi–Thorpe reaction, which condenses cyanoacetamides with 1,3-diketones using an ammonia (B1221849) source like ammonium (B1175870) carbonate, also provides a direct route to substituted pyridines.
Table 1: Synthesis of N-Butyl Pyridone Derivative
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Description |
| This compound | Methyl acetoacetate (B1235776) | Piperidine | N-Butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone | A base-catalyzed condensation reaction leading to a highly functionalized pyridone structure. |
Pyrazoles and Imidazoles
The synthesis of pyrazole (B372694) derivatives from this compound typically involves reactions with hydrazine (B178648) or its substituted analogues. The cyanoacetamide moiety provides a three-carbon backbone (N-C-C-C=O), which reacts with the N-N unit of hydrazine. The reaction proceeds via condensation and subsequent cyclization, where the active methylene and cyano groups are both involved, leading to the formation of aminopyrazole derivatives.
While cyanoacetamides are well-established precursors for pyrazoles, their direct application in the synthesis of imidazoles is less commonly documented. Pyrazole synthesis, however, is a robust and efficient transformation. For example, reacting the thioamide derivative of cyanoacetamide (cyanothioacetamide) with hydrazine results in the formation of 3,5-diaminopyrazoles, demonstrating the utility of the core structure in building this particular heterocyclic ring.
Table 2: General Synthesis of Aminopyrazoles
| Reactant 1 | Reactant 2 | Conditions | Product Class |
| This compound | Hydrazine Hydrate | Base-catalyzed condensation, reflux | N-Butyl-substituted aminopyrazolones |
| n-Butyl-2-cyanothioacetamide | Hydrazine Hydrate | Condensation, reflux | N-Butyl-substituted diaminopyrazoles |
Pyrimidines and Triazines
This compound serves as a key synthon for the construction of the pyrimidine (B1678525) core. Pyrimidine synthesis often involves the cyclocondensation of a three-carbon component with a reagent that provides the N-C-N fragment, such as amidines, urea, or thiourea. The active methylene group of this compound can react with an electrophile, while the cyano and amide groups participate in the cyclization step.
For example, the reaction of this compound with amidines can lead to the formation of 2-aminopyrimidine (B69317) derivatives. These reactions are typically catalyzed by a base and proceed through a series of condensation and cyclization steps to build the final heterocyclic system. While the synthesis of pyrimidines from this precursor is well-established, its application in the direct synthesis of triazine rings is not as frequently reported and often requires more complex, multi-step pathways.
Table 3: Synthesis of a Functionalized Pyrimidine
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Class |
| This compound | Benzamidine | Sodium Ethoxide | 2-Phenyl-4-amino-6-(butylamino)-pyrimidine-5-carbonitrile derivatives |
Triazoles
The synthesis of triazoles from this compound is a more nuanced process that often requires initial modification of the cyanoacetamide structure. One emerging route involves the conversion of the cyanoacetamide into a 2-cyanoacetamidine derivative. This intermediate can then undergo a base-catalyzed [3+2] cycloaddition reaction with heterocyclic azides. beilstein-journals.org The reaction proceeds through the formation of a triazoline intermediate, which then undergoes a Cornforth-type rearrangement to yield stable N-heteroaryl-1,2,3-triazole-4-carbimidamides. beilstein-journals.org
Another approach involves converting the cyanoacetamide into cyanoacetic acid hydrazide. This derivative can react with isothiocyanates to form thiosemicarbazides, which are then cyclized in the presence of a base like ammonia to yield 5-cyanomethyl-4-substituted-1,2,4-triazole-3-thiones. farmaciajournal.com
Table 4: Synthetic Pathway to 1,2,4-Triazoles
| Starting Material | Intermediate | Reagent for Cyclization | Product Class |
| This compound | n-Butyl-cyanoacetic acid hydrazide | Isothiocyanate, then Ammonia | 4-Substituted-5-(butylcarbamoylmethyl)-1,2,4-triazole-3-thiones |
Synthesis of Sulfur-Containing Heterocyclic Systems
The reactivity of the active methylene and nitrile groups in this compound also makes it a valuable precursor for sulfur-containing heterocycles, which are prominent in medicinal chemistry and materials science.
Thiophenes and Thiazoles
Thiophenes: The most notable method for synthesizing thiophenes from this compound is the Gewald three-component reaction. nih.gov This one-pot synthesis involves the condensation of an aldehyde or ketone, this compound, and elemental sulfur in the presence of a basic catalyst such as morpholine (B109124) or triethylamine. nih.govorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the cyanoacetamide, followed by the addition of sulfur to the active methylene group and subsequent cyclization to form the highly substituted 2-aminothiophene-3-carboxamide (B79593) ring. nih.govmdpi.com
Thiazoles: The synthesis of thiazoles from this compound typically follows the Hantzsch thiazole (B1198619) synthesis. This pathway requires the initial conversion of this compound into its corresponding thioamide, n-Butyl-2-cyanothioacetamide. This is achieved by reacting the amide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The resulting n-Butyl-2-cyanothioacetamide is then condensed with an α-halocarbonyl compound (e.g., an α-bromoketone) to construct the thiazole ring. nih.govanalis.com.my
Table 5: Synthesis of Sulfur-Containing Heterocycles
| Target Heterocycle | Key Reaction | Reactants | Product Class |
| Thiophene (B33073) | Gewald Reaction | This compound, Carbonyl Compound, Elemental Sulfur | 2-Amino-N-butyl-thiophene-3-carboxamides nih.gov |
| Thiazole | Hantzsch Synthesis | n-Butyl-2-cyanothioacetamide, α-Haloketone | 2-(1-(Butylamino)-1-oxo-2-cyanoethan-2-yl)thiazoles |
Synthesis of Oxygen-Containing Heterocyclic Compounds
This compound serves as a valuable precursor for the synthesis of various oxygen-containing heterocycles, leveraging the reactivity of its active methylene group.
Pyrans
The pyran motif is a core structure in numerous natural products and biologically active compounds. N-substituted cyanoacetamides can be employed in condensation reactions to construct pyran rings. A representative reaction involves the condensation of an N-substituted cyanoacetamide, such as N-benzyl cyanoacetamide, with salicylaldehyde. scilit.comzu.edu.eg This reaction typically proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization to form the pyran derivative. scilit.comzu.edu.eg The versatility of this approach allows for the synthesis of a wide array of substituted pyrans. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Product | General Reaction Type |
| N-Alkyl-2-cyanoacetamide | Salicylaldehyde | 2-Imino-N-alkyl-2H-chromene-3-carboxamide | Knoevenagel Condensation / Cyclization |
| N-Alkyl-2-cyanoacetamide | Arylidene-malononitrile | 6-Amino-1-alkyl-4-aryl-2-oxo-1,2-dihydropyridine-5-carbonitrile | Michael Addition / Cyclization |
Oxazines
Oxazines are another class of six-membered heterocycles containing both oxygen and nitrogen, which exhibit a range of pharmacological properties. ijrpr.comglobalresearchonline.netijpsr.info The synthesis of oxazine (B8389632) derivatives can be achieved using N-alkyl-2-cyanoacetamides with long alkyl chains, such as N-octadecyl-2-cyanoacetamide. researchgate.net A general synthetic route involves the reaction of the N-substituted-2-cyanoacetamide with a phenacyl bromide to form a butanamide intermediate. This intermediate can then undergo cyclization with hydroxylamine (B1172632) hydrochloride in the presence of a base to yield the corresponding 2H-1,2-oxazine-5-carboxamide derivative. researchgate.net This methodology highlights the role of the cyanoacetamide core in forming the heterocyclic ring structure.
Utility in Multi-Component Reaction Methodologies
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. nih.gov Cyanoacetamide and its derivatives are exceptionally useful building blocks in MCRs due to their multiple reactive sites. nih.govrug.nl
One of the most well-known MCRs involving cyanoacetamides is the Gewald three-component reaction. nih.gov In this reaction, a ketone or aldehyde, an active methylene nitrile (like this compound), and elemental sulfur react in the presence of a base to form a polysubstituted 2-aminothiophene. The N-substituent on the cyanoacetamide, such as the n-butyl group, is incorporated into the final thiophene structure as part of an amide functional group.
The steric and electronic properties of the substituent on the amide nitrogen can influence the reaction's outcome. Studies on one-pot reactions involving aldehydes, malononitrile (B47326), and N-substituted 2-cyanoacetamides have shown that steric hindrance from a bulky N-substituent can alter the reaction pathway, leading to different products. researchgate.net This indicates that the choice of the N-alkyl group, such as n-butyl, is a critical parameter for directing the reaction towards the desired molecular architecture.
| Reaction Name | Reactants | Product Type | Role of this compound |
| Gewald Reaction | Aldehyde/Ketone, this compound, Sulfur | 2-Amino-3-(butylcarbamoyl)thiophene | Active Methylene Nitrile Component |
| One-pot Pyridine Synthesis | Aryl Aldehyde, Malononitrile, this compound | 6-Amino-1-butyl-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile | Nucleophilic Component |
Development as a Strategic Synthon for Diverse Molecular Architectures
The chemical structure of this compound, featuring an active methylene group flanked by a nitrile and an amide carbonyl, makes it a highly versatile and strategic synthon in heterocyclic synthesis. tubitak.gov.trekb.egresearchgate.net This polyfunctionality allows it to participate in a wide range of chemical transformations, serving as a precursor for numerous molecular frameworks.
The key reactive sites of this compound include:
The Active Methylene Group (C-2): This site is nucleophilic and can participate in condensation reactions (e.g., Knoevenagel) with aldehydes and ketones, and Michael additions to activated double bonds.
The Nitrile Group: This group can undergo cyclization reactions, often acting as an electrophile or participating in ring-closure tautomerization steps to form amino-substituted heterocycles.
The Amide Group: The amide functionality provides a point for substitution (the n-butyl group) that can modify the molecule's physical properties and steric environment, while also being able to participate in certain cyclization pathways.
Through the judicious selection of reaction partners and conditions, this compound can be used to construct a variety of five- and six-membered heterocyclic rings, including the thiadiazoles, pyrans, and oxazines discussed previously, as well as pyridines, pyrimidines, and thiophenes. researchgate.netresearchgate.net Its utility in both stepwise and multi-component reaction methodologies underscores its importance as a foundational building block for creating diverse and complex molecular architectures for applications in medicinal chemistry and materials science.
Role in the Rational Design and Synthesis of Biologically Relevant Compounds
Precursor in Pharmaceutical Intermediate Synthesis
N-Butyl-2-cyanoacetamide has been identified as a key intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. A notable example is its use in the preparation of substituted cinnoline (B1195905) derivatives, which are investigated as GABAA-receptor modulators. google.comgoogle.com These modulators are of interest for their potential as central nervous system depressants, particularly as anxiolytics. google.com
In a specific synthetic pathway, this compound is a precursor to the intermediate 2-[(2-bromophenyl)-hydrazono]-N-butyl-2-cyanoacetamide. This intermediate is then cyclized to form the core cinnoline structure, demonstrating the integral role of the this compound backbone in constructing these neurologically active compounds. google.comgoogle.com
Building Block for Agrochemical Production
The structural framework of this compound is also a valuable starting point for the synthesis of compounds with potential applications in agriculture. One such application is in the production of pyridone derivatives, a class of compounds known to include members with herbicidal activity. researchgate.net The synthesis of N-Butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone is a clear example of how this compound can be utilized as a foundational building block. researchgate.netchemicalbook.com This pyridone derivative, in addition to its potential herbicidal applications, is also a precursor in the synthesis of various dyes. researchgate.netshreemahakalidyes.co.in
The synthesis of N-Butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone can be achieved through a multi-step process. One method involves the reaction of methyl cyanoacetate (B8463686) with butylamine, followed by a reaction with methyl acetoacetate (B1235776) in the presence of piperidine. chemicalbook.com
Design and Synthesis of Potential Therapeutic Agents via Derivatives
The versatility of this compound as a synthetic precursor is further highlighted by its use in the creation of novel compounds with potential therapeutic properties. Researchers have successfully employed this compound in the synthesis of a variety of heterocyclic systems with demonstrated biological activity.
One area of significant interest is in the development of anticancer agents. In the pursuit of inhibitors for Macrophage Migration Inhibitory Factor (MIF), a protein implicated in cancer, this compound was used in a Gewald reaction to synthesize a 2-amino-3-cyano-thiophene derivative. acs.orgrug.nl The resulting compound, after further modification, was identified as a potent and selective MIF2 inhibitor, demonstrating anti-proliferative effects. rug.nl The structure-activity relationship studies of these compounds indicated that the butyl group of the original this compound occupies a specific region in the binding pocket of the MIF2 protein. acs.orgrug.nl
Furthermore, this compound is a key reactant in the one-pot, three-component synthesis of highly functionalized N-alkylated pyridines. mdpi.comresearchgate.net This method, which involves the reaction of an aldehyde, malononitrile (B47326), and this compound, provides a rapid and efficient route to complex molecules with potential medicinal applications. mdpi.comresearchgate.net The resulting 6-amino-1-butyl-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles are examples of privileged medicinal scaffolds. mdpi.comresearchgate.net
The reactivity of this compound in Knoevenagel condensation reactions has also been exploited to synthesize 3-amino-1-aryl-N-butyl-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carboxamide derivatives. researchgate.netresearchgate.net These compounds are another class of heterocyclic systems with potential biological activities that are under investigation. researchgate.netresearchgate.net
Below is a table detailing some of the functionalized pyridines synthesized from this compound:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | C₁₇H₁₆N₄O | 292.34 | 304–305 |
| 6-Amino-1-butyl-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | C₁₉H₂₀N₄O | 320.40 | 286–288 |
| 6-Amino-1-butyl-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | C₁₉H₁₉ClN₄O | 354.84 | >300 |
| 6-Amino-1-butyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | C₁₅H₁₄N₄OS | 314.37 | 264.4–265.9 |
Data sourced from a study on the synthesis of highly functionalized pyridines. mdpi.com
Synthesis of Compounds Exhibiting Pesticidal Activity
The application of this compound extends into the realm of agrochemical research, particularly in the synthesis of compounds with potential pesticidal properties. While direct commercial pesticides derived from this specific precursor are not widely documented, its role in synthesizing classes of compounds known for their insecticidal and fungicidal activities is noteworthy.
The synthesis of pyrazolo[1,2-b]phthalazine derivatives from this compound, as mentioned previously, represents a pathway to compounds with potential insecticidal activity. researchgate.netresearchgate.net Additionally, the synthesis of pyridone derivatives, such as N-Butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone, is significant as the pyridone scaffold is present in various commercial herbicides. researchgate.net
Research into the insecticidal activity of coumarin (B35378) derivatives has also indirectly highlighted the utility of the synthetic pathways involving this compound. researchgate.net While the focus of this particular research was on coumarins, the synthetic methodologies for related heterocyclic compounds often overlap, suggesting the potential for this compound to be a valuable precursor in the development of novel insecticides. researchgate.net
Advanced Research and Theoretical Investigations on N Butyl 2 Cyanoacetamide Systems
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful tools in the investigation of n-butyl-2-cyanoacetamide and its derivatives. These theoretical approaches provide deep insights into molecular structure, reactivity, and interactions, complementing experimental findings. By simulating molecular behavior at the atomic level, researchers can predict properties, understand reaction mechanisms, and guide the design of new compounds with desired characteristics.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been extensively applied to the derivatives of 2-cyanoacetamide (B1669375) to predict their molecular properties and reactivity. tandfonline.comresearchgate.net DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics. tandfonline.com
Key applications and findings from DFT studies on related cyanoacetamide systems include:
Molecular Geometry Optimization: DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to calculate the most stable three-dimensional arrangement of atoms, including bond lengths and angles. tandfonline.com These theoretical structures can be compared with experimental data from X-ray crystallography for validation. researchgate.net
Vibrational Analysis: The vibrational wavenumbers from theoretical calculations can be correlated with experimental FT-IR and FT-Raman spectra. tandfonline.com This helps in the assignment of spectral bands to specific molecular vibrations, such as N-H, C≡N, and C=O stretching. researchgate.net
Electronic Properties and Reactivity: Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a crucial aspect of DFT studies. nih.gov The HOMO-LUMO energy gap (Egap) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov These calculations help in understanding the charge transfer within the molecule and identifying potential sites for electrophilic and nucleophilic attack. tandfonline.comnih.gov
| DFT-Calculated Parameter | Significance in Molecular Analysis | Typical Method |
|---|---|---|
| Optimized Geometry | Predicts the most stable 3D structure, bond lengths, and angles. | B3LYP/6-311++G(d,p) |
| HOMO Energy | Indicates the electron-donating ability of a molecule. | B3LYP/6-311++G(d,p) |
| LUMO Energy | Indicates the electron-accepting ability of a molecule. | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov | B3LYP/6-311++G(d,p) |
| Vibrational Frequencies | Predicts IR and Raman spectral peaks for comparison with experimental data. tandfonline.com | B3LYP/6-311++G(d,p) |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. cecam.orgresearchgate.net In the context of cyanoacetamide derivatives, MD simulations are particularly valuable for understanding the stability and dynamic behavior of these molecules when interacting with biological targets, such as proteins. tandfonline.comnih.gov
A typical MD simulation protocol for a cyanoacetamide derivative complexed with a protein involves placing the docked structure in a simulated aqueous environment and calculating the atomic trajectories over a set period, often nanoseconds. nih.gov Key parameters are analyzed to assess the stability of the complex:
Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium and the ligand remains stably bound. nih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. It helps understand how different parts of the protein move and interact with the ligand. nih.gov
Radius of Gyration (Rg): This metric indicates the compactness of the protein structure. A consistent Rg value during the simulation suggests that the protein is not unfolding and maintains its structural integrity upon ligand binding. nih.gov
For example, a 50-nanosecond MD simulation of a cyanoacetamide derivative within the active site of a target protein showed that the compound maintained significant conformational stability, supporting its potential as a stable binder. nih.gov
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. ache.org.rs In chemical research, the Grand Canonical Monte Carlo (GCMC) method is particularly suited for studying adsorption phenomena, where it is used to predict how molecules (adsorbates) will bind to a surface (adsorbent). sylzyhg.com
This technique is highly relevant for understanding the interaction of small organic molecules with porous materials like zeolites or metal-organic frameworks. chemrxiv.org The simulations can determine key properties of the adsorption process:
Adsorption Isotherms: These plots show the amount of substance adsorbed onto a surface as a function of its pressure or concentration at a constant temperature. GCMC simulations can generate these isotherms to predict the material's capacity. sylzyhg.com
Adsorption Selectivity: When dealing with mixtures, MC simulations can predict which component will be preferentially adsorbed, which is crucial for separation applications. sylzyhg.com
Heat of Adsorption: The simulations can calculate the energy released upon adsorption, providing insight into the strength of the interaction between the molecule and the surface.
While specific GCMC studies on this compound may not be widely published, the methodology is a standard approach for investigating the adsorption behavior of functionally similar organic molecules on various materials. chemrxiv.org
Structure-Activity Relationship (SAR) studies explore the connection between the chemical structure of a molecule and its biological or pharmacological activity. The core principle of SAR is that modifying the molecular structure can alter its properties and how it interacts with biological targets. For derivatives of this compound, SAR studies are crucial for optimizing their potential applications.
The process typically involves synthesizing a series of related compounds where specific parts of the molecule are systematically changed. These changes can include altering substituent groups, changing chain lengths, or introducing different functional groups. researchgate.net The activity of each new derivative is then tested, and the results are correlated with the structural modifications.
Computational tools are integral to modern SAR studies:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com By calculating the binding energy for a series of derivatives, researchers can screen for compounds with the highest affinity for a target, guiding synthetic efforts. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR takes SAR a step further by using mathematical models to quantitatively correlate molecular descriptors (such as hydrophobicity, electronic properties, or size) with biological activity. mdpi.com A robust QSAR model can predict the activity of new, unsynthesized compounds, accelerating the discovery process. mdpi.com
Advanced Spectroscopic Techniques in Structural Elucidation and Reaction Monitoring
Advanced spectroscopic techniques are indispensable for the characterization of this compound and its derivatives. datanose.nl These methods provide detailed information about molecular structure, functional groups, and electronic configurations, serving to confirm the identity and purity of synthesized compounds. tandfonline.comnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. For cyanoacetamide derivatives, the FT-IR spectrum typically shows characteristic absorption bands corresponding to N-H stretching (amide), C≡N stretching (nitrile), and C=O stretching (amide carbonyl). researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. tandfonline.com 1H NMR provides information on the number, environment, and connectivity of protons, while 13C NMR reveals the structure of the carbon backbone. These techniques are essential for confirming that the desired molecular structure has been successfully synthesized. nih.gov
UV-Visible (UV-Vis) Spectroscopy: This technique analyzes the electronic transitions within a molecule. tandfonline.com The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals, such as from the HOMO to the LUMO. The results from UV-Vis spectroscopy can be correlated with theoretical data obtained from DFT calculations to better understand the electronic properties of the molecule. tandfonline.com
| Spectroscopic Technique | Information Obtained | Characteristic Signals for Cyanoacetamide Derivatives |
|---|---|---|
| FT-IR | Identification of functional groups. nih.gov | N-H stretch, C≡N stretch, C=O stretch. researchgate.net |
| 1H NMR | Provides information on the proton environment and connectivity. tandfonline.com | Signals for alkyl chain protons, amide protons, etc. |
| 13C NMR | Reveals the carbon backbone of the molecule. tandfonline.com | Signals for carbonyl carbon, nitrile carbon, alkyl carbons. |
| UV-Vis | Analyzes electronic transitions (e.g., HOMO-LUMO). tandfonline.com | Absorption maxima (λmax) corresponding to π→π* or n→π* transitions. |
X-ray Crystallographic Analysis of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, scientists can calculate the electron density map of the molecule and thereby determine the exact positions of its atoms. nih.gov
For derivatives of this compound, single-crystal X-ray diffraction provides unambiguous structural information that validates data from spectroscopic and computational methods. tandfonline.comresearchgate.net Key insights gained from crystallographic analysis include:
Confirmation of Molecular Structure: It provides precise measurements of bond lengths, bond angles, and torsion angles in the solid state. researchgate.net
Stereochemistry and Conformation: The analysis reveals the absolute configuration of chiral centers and the preferred conformation of the molecule in the crystal lattice.
Intermolecular Interactions: It identifies and characterizes non-covalent interactions, such as hydrogen bonds (e.g., C-H···O, C-H···N) and π–π stacking, which govern how molecules pack together to form a crystal. researchgate.netresearchgate.net These interactions are crucial for understanding the physical properties of the solid material.
The experimentally determined crystal structure serves as a benchmark for validating the accuracy of theoretical geometries predicted by computational methods like DFT. researchgate.net
Prospective Research Trajectories and Unexplored Scientific Avenues
Innovations in Green and Sustainable Synthetic Methodologies
The traditional synthesis of derivatives from n-Butyl-2-cyanoacetamide often involves conventional heating methods that can be energy-intensive and time-consuming. The future of synthesizing this compound and its derivatives is geared towards the adoption of green and sustainable practices. A significant area of research lies in the optimization and broader application of energy-efficient techniques such as microwave (MW) irradiation and ultrasound (US) activation.
Recent studies have already demonstrated the advantages of these green methodologies. For instance, the synthesis of cyanoacetamides, including this compound, from ethyl cyanoacetate (B8463686) and aliphatic amines has been achieved with significantly reduced reaction times and improved yields under microwave heating and ultrasound activation compared to conventional stirring at room temperature. tandfonline.comscispace.com Similarly, the one-pot, three-component synthesis of highly functionalized pyridines using this compound has been shown to be more efficient under microwave irradiation than under thermal heating. nih.govresearchgate.netmdpi.com
Future research should focus on:
Solvent-free or green solvent systems: Exploring reactions under solvent-free conditions or in environmentally benign solvents like water or ionic liquids to minimize volatile organic compound (VOC) emissions. researchgate.net
Heterogeneous catalysis: Developing reusable solid catalysts, such as nano-ZnO, to replace homogeneous catalysts, thereby simplifying product purification and reducing chemical waste. researchgate.net
Flow chemistry: Integrating the synthesis of this compound derivatives into continuous flow systems, which can offer better control over reaction parameters, enhanced safety, and easier scalability.
Biocatalysis: Investigating the potential of enzymatic catalysis for the synthesis and transformation of this compound, offering high selectivity and mild reaction conditions. researcher.life
| Method | Reaction Time | Yield (%) | Reference |
| Synthesis of 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |||
| Conventional Heating | 1 hour | 70 | nih.govmdpi.com |
| Microwave Irradiation | 3 minutes | 94 | nih.govmdpi.com |
| Synthesis of N'-Butyl-2-cyano-2-[(4-nitrophenyl)-hydrazono]-acetamide | |||
| Conventional Method | Not specified | Good | tandfonline.com |
| Microwave Irradiation | Shorter time | High | tandfonline.com |
| Ultrasound Activation | Shorter time | High | tandfonline.com |
Discovery of Novel Heterocyclic Frameworks and Bioactive Scaffolds
This compound has proven to be an exceptional precursor for the synthesis of a wide variety of heterocyclic compounds due to its multiple reactive sites. Its utility in constructing pyridone, pyrazole (B372694), and thiophene (B33073) rings is well-documented. tandfonline.comnih.govsphinxsai.comacs.org The future in this domain lies in leveraging its reactivity to discover entirely new heterocyclic frameworks and bioactive scaffolds.
Prospective research trajectories include:
Multi-component reactions (MCRs): Designing novel MCRs involving this compound with other reactants to access complex and diverse molecular architectures in a single step. The synthesis of highly substituted pyridines is a prime example of a successful three-component reaction. nih.govmdpi.com
Tandem and Domino Reactions: Developing new tandem or domino reaction sequences that are initiated by a reaction involving the active methylene (B1212753) or cyano group of this compound, leading to the formation of intricate polycyclic systems.
Synthesis of Fused Heterocycles: Exploring its use in the synthesis of fused heterocyclic systems, which are common motifs in pharmaceuticals and natural products. This could involve reactions where the n-butyl amide part of the molecule also participates in the cyclization.
Combinatorial Chemistry: Utilizing this compound as a key building block in combinatorial libraries to generate a large number of structurally diverse compounds for high-throughput screening in drug discovery.
Some of the heterocyclic systems synthesized from this compound include:
| Heterocyclic Framework | Synthetic Precursors | Reference |
| Pyridones | Aldehydes, Malononitrile (B47326) | nih.govmdpi.com |
| Pyrazoles | Aryldiazonium salts, Chloroacetonitrile | tandfonline.comscispace.com |
| Pyridones | Methyl propionylacetate | sphinxsai.com |
| 1H-Pyrazolo[1,2-b]phthalazines | Aromatic aldehydes, Phthalhydrazide | researchgate.netresearchgate.netresearcher.life |
| Thiophenes | Aldehydes/Ketones, Sulfur | acs.org |
Integration into Emerging Chemical Technologies and Material Science (as a synthetic intermediate)
The application of this compound and its derivatives is not limited to the synthesis of bioactive molecules. There is considerable untapped potential for its integration into emerging chemical technologies and material science, primarily as a versatile synthetic intermediate.
One established application is in the synthesis of azo disperse dyes. The pyridone derivatives synthesized from this compound can be coupled with aromatic diazonium salts to produce dyes with good color strength and light fastness, suitable for dyeing polyester (B1180765) fabrics. sphinxsai.com
Future research in this area could explore:
Functional Dyes and Pigments: Designing and synthesizing novel dyes with specific functional properties, such as solvatochromism, electrochromism, or fluorescence, for applications in sensors, imaging, and optoelectronic devices.
Organic Semiconductors: Investigating the potential of this compound-derived heterocyclic systems as building blocks for organic semiconductors, which are crucial components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugated systems present in some of the synthesized heterocycles are a promising feature for this application.
Polymers and Advanced Materials: Using derivatives of this compound as monomers or cross-linking agents for the synthesis of novel polymers with tailored thermal, mechanical, or optical properties.
Supramolecular Chemistry: Exploring the self-assembly properties of this compound derivatives to construct complex supramolecular architectures like gels, liquid crystals, or porous materials.
Deeper Mechanistic Understanding of Complex Transformations
While the synthetic utility of this compound is widely exploited, a deeper mechanistic understanding of the complex transformations it undergoes is often lacking. The proposed mechanism for the three-component synthesis of pyridones, for example, involves a tandem sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and aromatization. nih.govresearchgate.net
Future research should be directed towards:
Computational Studies: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions involving this compound.
In-situ Spectroscopic Analysis: Utilizing advanced spectroscopic techniques such as in-situ NMR and IR to monitor reaction progress in real-time, identify transient intermediates, and gain insights into the reaction kinetics.
Isotopic Labeling Studies: Conducting experiments with isotopically labeled this compound or other reactants to trace the fate of individual atoms throughout the reaction and unequivocally establish the reaction mechanism.
Kinetics and Thermodynamic Studies: Performing detailed kinetic and thermodynamic studies to understand the factors that govern the reaction rates and product distributions, which is crucial for optimizing reaction conditions and yields.
A proposed mechanistic pathway for the formation of 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles involves the following key steps:
Knoevenagel Condensation: Reaction between an aldehyde and malononitrile.
Michael Addition: Addition of this compound to the product of the Knoevenagel condensation.
Intramolecular Cyclization: Cyclization of the Michael adduct.
Autoxidation and Aromatization: Subsequent oxidation and aromatization to yield the final pyridine (B92270) product. nih.gov
Expanded Exploration of Latent Biological Potentials through Directed Synthesis
Derivatives of this compound have shown promise as antimicrobial and anticancer agents. sphinxsai.comacs.org For instance, certain thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives synthesized from this compound have been found to inhibit d-dopachrome (B1263922) tautomerase (MIF2) activity and suppress the proliferation of non-small cell lung cancer cells. acs.org This highlights the potential of this compound as a scaffold for the development of new therapeutic agents.
The path forward in this area should involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of known active derivatives of this compound and evaluating their biological activity to establish clear SARs. This will guide the design of more potent and selective compounds.
Target-Based Drug Design: Utilizing computational docking and molecular modeling to design and synthesize this compound derivatives that specifically target known biological macromolecules implicated in disease. acs.org
Exploration of New Therapeutic Areas: Screening libraries of this compound derivatives against a broader range of biological targets to identify novel therapeutic applications, such as antiviral, anti-inflammatory, or neuroprotective agents.
Development of Prodrugs and Drug Delivery Systems: Designing prodrugs of active this compound derivatives to improve their pharmacokinetic properties, or incorporating them into targeted drug delivery systems to enhance their efficacy and reduce side effects.
The versatility of this compound as a synthetic building block, combined with the initial promising results in medicinal chemistry, suggests that a vast and largely unexplored landscape of biological potential awaits discovery through rational and directed synthetic efforts.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of n-Butyl-2-cyanoacetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, adjusting the molar ratio of cyanoacetic acid to n-butyl chloride (a common alkylating agent) can influence esterification efficiency. Purification steps, such as recrystallization or column chromatography, should be validated using thin-layer chromatography (TLC) to monitor intermediates. Reagent specifications, including CAS numbers and purity grades, must align with pharmacopeial standards to ensure reproducibility .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. For instance, H NMR can identify the butyl chain (δ 0.8–1.6 ppm) and cyanoacetamide protons (e.g., δ 3.3–4.0 ppm for methylene groups adjacent to the carbonyl). Infrared (IR) spectroscopy verifies the C≡N stretch (~2200 cm) and amide C=O (~1650 cm). Mass spectrometry (MS) provides molecular weight validation. Comparative analysis with published spectral data for structurally similar compounds (e.g., 2-amino-2-cyanoacetamide) ensures accuracy .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways in this compound synthesis?
- Methodological Answer : Kinetic studies (e.g., rate determination under varying temperatures) and isotopic labeling (e.g., C tracing) can identify rate-limiting steps and intermediates. Computational tools like density functional theory (DFT) model transition states and energy barriers. For example, simulating nucleophilic attack during alkylation can clarify stereoelectronic effects. Hypothesis-driven experimentation, as outlined in research methodology frameworks, ensures systematic validation of proposed mechanisms .
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations assess solubility and stability in different solvents. Quantum mechanical calculations (e.g., COSMO-RS) predict partition coefficients (log P) and pKa values. Comparing computed NMR chemical shifts (via Gaussian software) with experimental data validates model accuracy. Such methods reduce reliance on trial-and-error experimentation .
Q. How do researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?
- Methodological Answer : Contradictions require iterative hypothesis testing. For example, unexpected peaks in HPLC chromatograms may indicate side reactions (e.g., hydrolysis of the cyano group). Design of experiments (DoE) frameworks systematically vary parameters (pH, temperature) to isolate contributing factors. Cross-referencing with pharmacopeial reagent specifications ensures impurities are not artifacts of suboptimal reagents .
Q. What strategies ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation kinetics. Analytical techniques like high-performance liquid chromatography (HPLC) quantify decomposition products (e.g., cyanoacetic acid). Storage recommendations should align with safety data for structurally related compounds, emphasizing protection from moisture and light to prevent hydrolysis or photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
